2-(2-(2,5-Difluorophenoxy)ethyl)-1,3-dioxolane
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Overview
Description
2-(2-(2,5-Difluorophenoxy)ethyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring and a difluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,5-Difluorophenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 2,5-difluorophenol with ethylene oxide to form 2-(2,5-difluorophenoxy)ethanol. This intermediate is then reacted with 1,2-dichloroethane in the presence of a base to form the final product, this compound. The reaction conditions often require an inert atmosphere and elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,5-Difluorophenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(2-(2,5-Difluorophenoxy)ethyl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-(2,5-Difluorophenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and difluorophenoxy group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2,4-Difluorophenoxy)ethyl)-1,3-dioxolane
- 2-(2-(3,5-Difluorophenoxy)ethyl)-1,3-dioxolane
- 2-(2-(2,6-Difluorophenoxy)ethyl)-1,3-dioxolane
Uniqueness
2-(2-(2,5-Difluorophenoxy)ethyl)-1,3-dioxolane is unique due to the specific positioning of the fluorine atoms on the phenoxy group, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can result in different physical properties and interaction profiles compared to its analogs .
Properties
IUPAC Name |
2-[2-(2,5-difluorophenoxy)ethyl]-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c12-8-1-2-9(13)10(7-8)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAXGDHHIOSSKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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